molecular formula C20H23FN2O3S B6417344 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide CAS No. 727420-67-9

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide

Cat. No.: B6417344
CAS No.: 727420-67-9
M. Wt: 390.5 g/mol
InChI Key: LCQWHJBMDWSTGQ-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the indole moiety, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .

Next, the ethylation of the indole ring is carried out using ethyl iodide in the presence of a base such as potassium carbonate. The resulting product is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione, while reduction of a nitro group results in the corresponding amine .

Scientific Research Applications

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide
  • N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide
  • N,N’-[2,2’-(5,5’-dihydroxy-4,4’-bi-1H-indol-3-yl)diethyl]-di-p-coumaramide

Uniqueness

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and fluorobenzenesulfonamide groups enhances its solubility and reactivity, making it a valuable compound for various applications .

Biological Activity

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide is an indole derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C20H23FN2O3SC_{20}H_{23}FN_2O_3S. Its structure features an indole core, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular Weight372.5 g/mol
Chemical FormulaC20H23FN2O3S
IUPAC NameThis compound

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that compounds with similar structures effectively inhibited the growth of breast and colon cancer cells through the modulation of apoptotic pathways.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic processes .

The biological effects of this compound are believed to arise from its ability to bind to specific receptors and enzymes. This binding can modulate various signaling pathways, leading to altered cellular responses. For example:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell growth and survival.
  • Activation of Apoptotic Pathways : It can trigger programmed cell death in cancer cells by activating caspases.

Case Studies and Research Findings

Several studies have focused on the biological activity of indole derivatives:

  • Study on Anticancer Activity : A recent investigation highlighted the efficacy of similar indole-based compounds in reducing tumor size in xenograft models. The study reported a significant decrease in tumor volume after treatment with these compounds compared to controls .
  • Antimicrobial Research : Another study evaluated the antimicrobial effects of related indole derivatives against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial viability, indicating potential for therapeutic applications .

Properties

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-4-26-20-12-15(6-7-18(20)21)27(24,25)22-10-9-16-14(3)23-19-8-5-13(2)11-17(16)19/h5-8,11-12,22-23H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQWHJBMDWSTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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